7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. One common approach is to start with the preparation of key intermediates, such as 4-methylbenzenesulfonyl chloride and 2-chlorobenzylamine. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A key intermediate in the synthesis of the compound.
2-Chlorobenzylamine: Another intermediate used in the synthetic route.
Imidazo[1,2-a]pyridines: Compounds with similar structural features and applications
Uniqueness
7-[(2-Chlorophenyl)methyl]-6-imino-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its triazatricyclo framework, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H19ClN4O3S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19ClN4O3S/c1-16-9-11-18(12-10-16)34(32,33)21-14-19-24(28-22-8-4-5-13-29(22)25(19)31)30(23(21)27)15-17-6-2-3-7-20(17)26/h2-14,27H,15H2,1H3 |
InChI Key |
RZTTUPDEBWQHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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